molecular formula C11H9Cl3O B14372232 1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol CAS No. 90160-66-0

1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol

Cat. No.: B14372232
CAS No.: 90160-66-0
M. Wt: 263.5 g/mol
InChI Key: ZSUKNQVRFGUPQB-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol is an organic compound that belongs to the class of chlorinated alkynes This compound is characterized by the presence of multiple chlorine atoms and a phenyl group, which can impart unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol typically involves multi-step organic reactions. One common approach is the alkylation of a phenylacetylene derivative with a chloromethylating agent, followed by chlorination and hydroxylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction parameters are often employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the alkyne moiety can influence its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol: Lacks the additional chlorine atom on the phenyl ring.

    1-Bromo-2-(bromomethyl)-4-(4-bromophenyl)but-3-yn-2-ol: Contains bromine atoms instead of chlorine.

    1-Chloro-2-(chloromethyl)-4-(4-methylphenyl)but-3-yn-2-ol: Has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of a phenyl group and an alkyne moiety further enhances its versatility in synthetic chemistry.

Properties

CAS No.

90160-66-0

Molecular Formula

C11H9Cl3O

Molecular Weight

263.5 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol

InChI

InChI=1S/C11H9Cl3O/c12-7-11(15,8-13)6-5-9-1-3-10(14)4-2-9/h1-4,15H,7-8H2

InChI Key

ZSUKNQVRFGUPQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC(CCl)(CCl)O)Cl

Origin of Product

United States

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